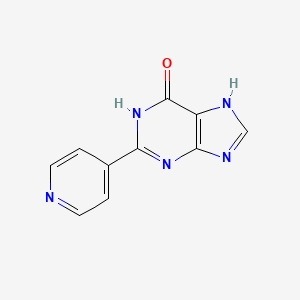
2-(Pyridin-4-yl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-1H-purin-6(9H)-one is a heterocyclic compound that features a pyridine ring fused to a purine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one typically involves the condensation of a pyridine derivative with a purine precursor. One common method involves the reaction of 4-chloropyridine with 6-amino-1H-purine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1H-purin-6(9H)-one
- 2-(Pyridin-3-yl)-1H-purin-6(9H)-one
- 4-(Pyridin-4-yl)thiazol-2-amine
Uniqueness
2-(Pyridin-4-yl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Biological Activity
2-(Pyridin-4-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound features a purine base with a pyridine ring substituted at the 4-position. This unique structure may contribute to its biological activity by influencing its binding affinity and specificity towards molecular targets.
Biological Activity
Anticancer Activity : Recent studies have demonstrated that purine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents. In one study, derivatives with modifications at the purine scaffold exhibited inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia treatment .
Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. For example, it can interact with kinases involved in signal transduction pathways, which are often dysregulated in cancer and inflammatory diseases. Structure-activity relationship (SAR) studies indicate that modifications on the purine ring can enhance inhibitory potency against these targets .
Antiviral Potential : There is also emerging evidence that purine derivatives may possess antiviral properties. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication, suggesting a broader spectrum of biological activity beyond anticancer effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may act as a competitive inhibitor of kinases by mimicking ATP, thereby disrupting normal signaling pathways.
- Nucleic Acid Binding : Its structural similarity to nucleobases allows it to potentially interact with DNA or RNA, affecting transcription and replication processes.
Case Studies and Research Findings
Several studies have documented the biological activities of related purine compounds:
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H7N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
VDWLVBALZODFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















